

Preparation of Palladium Precatalysts with t-BuDavePhos: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-(Di-*tert*-butylphosphino)-2'-(*N,N*-dimethylamino)biphenyl

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of third-generation (G3) palladium precatalysts incorporating the bulky, electron-rich t-BuDavePhos ligand. The resulting air- and moisture-stable palladacycle, Methanesulfonato--INVALID-LINK--palladium(II), offers significant advantages in modern cross-coupling catalysis.

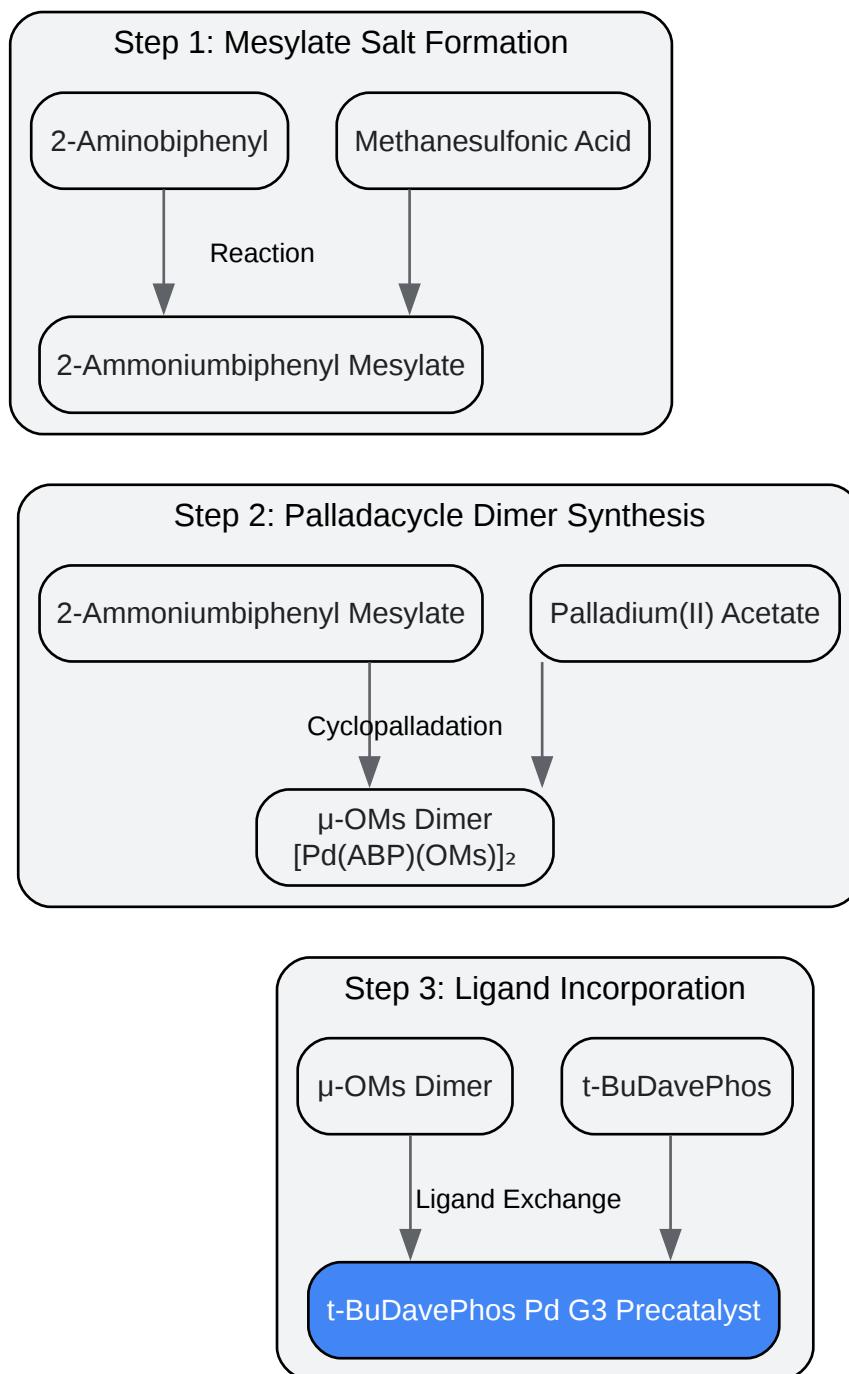
Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The efficiency of these transformations is critically dependent on the generation of a catalytically active L-Pd(0) species. Third-generation Buchwald precatalysts have emerged as a superior class of palladium sources due to their high stability, ease of handling, and reliable activation under mild reaction conditions.^[1]

The t-BuDavePhos Pd G3 precatalyst is a highly effective catalyst for a variety of C-C and C-N bond-forming reactions.^[2] Its unique features include the ability to facilitate challenging couplings, often with lower catalyst loadings and shorter reaction times compared to traditional palladium sources.^[2] The precatalyst's design ensures a 1:1 ligand-to-palladium ratio, providing accurate control over the catalytic species.^[2]

Synthesis Overview

The synthesis of the t-BuDavePhos Pd G3 precatalyst follows a well-established three-step sequence developed for Buchwald G3 precatalysts.^[3] The general approach involves the preparation of a dimeric palladium mesylate intermediate, which is then reacted with the specific biarylphosphine ligand, in this case, t-BuDavePhos. For bulky di-tert-butylphosphino biaryl ligands, the use of chlorinated solvents is crucial for the successful formation of the final precatalyst.^[4]



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Caption: General three-step synthesis workflow for Buchwald G3 precatalysts.

Experimental Protocols

The following protocols are based on the general procedures reported for the synthesis of G3 precatalysts with bulky di-tert-butylphosphino biaryl ligands.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Protocol 1: Synthesis of the μ -OMs Dimer Intermediate

This protocol describes the formation of the key dimeric palladacycle intermediate.

Materials:

- 2-Aminobiphenyl
- Methanesulfonic acid
- Palladium(II) acetate
- Toluene
- Acetonitrile

Procedure:

- Mesylate Salt Formation: In a round-bottom flask, dissolve 2-aminobiphenyl in toluene. Add methanesulfonic acid dropwise while stirring at room temperature. Stir the resulting slurry for 1-2 hours. The 2-ammoniumbiphenyl mesylate salt can be isolated by filtration, washed with toluene, and dried under vacuum.
- Cyclopalladation: To a suspension of the 2-ammoniumbiphenyl mesylate salt in acetonitrile, add palladium(II) acetate. Heat the mixture to reflux and stir for 4-6 hours.
- Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid, the μ -OMs dimer, is collected by filtration, washed with acetonitrile, and dried under vacuum.

Protocol 2: Synthesis of t-BuDavePhos Pd G3 Precatalyst

This protocol details the final step of ligand incorporation to yield the target precatalyst.

Materials:

- μ -OMs Dimer (from Protocol 1)
- t-BuDavePhos
- Dichloromethane (CH_2Cl_2) or Chloroform (CHCl_3)
- Diethyl ether

Procedure:

- Reaction Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry flask with the μ -OMs dimer (1.0 equiv) and t-BuDavePhos (2.0 equiv).
- Ligand Exchange: Add anhydrous dichloromethane or chloroform to the flask. Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by ^{31}P NMR spectroscopy.
- Isolation and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Add diethyl ether to the crude material to induce precipitation.
- Final Product: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to afford the t-BuDavePhos Pd G3 precatalyst as a solid.



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Caption: Experimental workflow for the synthesis of the t-BuDavePhos Pd G3 precatalyst.

Quantitative Data

While specific yield data for the t-BuDavePhos Pd G3 precatalyst is not extensively published, the general procedure for incorporating bulky di-tert-butylphosphino biaryl ligands into the G3 palladacycle framework typically results in high yields. The table below summarizes representative yields for analogous ligands reported by Bruno and Buchwald.

Ligand (Analogous to t-BuDavePhos)	Precatalyst	Solvent	Reaction Time (h)	Yield (%)
tBuBrettPhos	2a	CH ₂ Cl ₂	12	90
RockPhos	2b	CH ₂ Cl ₂	12	91
AdBrettPhos	2c	CH ₂ Cl ₂	12	93
L4	2d	CH ₂ Cl ₂	12	95
Me ₄ tBuXPhos	2e	CH ₂ Cl ₂	12	94

Data sourced from Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands. *Organic letters*, 15(11), 2876–2879.[\[5\]](#)

Applications in Cross-Coupling

The t-BuDavePhos Pd G3 precatalyst is highly versatile and has been successfully employed in various palladium-catalyzed cross-coupling reactions. Its applications include, but are not limited to:

- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides with amines.
- Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.
- Aryl Sulfonamide Synthesis: Palladium-catalyzed chlorosulfonylation of arylboronic acids.[\[2\]](#)

The use of this precatalyst is particularly advantageous in reactions involving sterically hindered substrates or those requiring mild reaction conditions. Researchers can expect robust catalytic activity and high product yields, making it a valuable tool in both academic and industrial settings.

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